molecular formula C15H17F3N2O B2675178 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide CAS No. 338420-62-5

3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide

Cat. No.: B2675178
CAS No.: 338420-62-5
M. Wt: 298.309
InChI Key: WYOUAPQUYHEVQL-LUAWRHEFSA-N
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Description

3-(1-Pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide is an organic compound characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a butenamide moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with the Butenamide Moiety: The final step involves coupling the pyrrolidine and trifluoromethyl-containing intermediates with a butenamide precursor, typically through amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the trifluoromethyl group or the pyrrolidine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide for nucleophilic substitution; electrophilic reagents like halogens for electrophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

3-(1-Pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target sites. The pyrrolidine ring may interact with specific amino acid residues in the target proteins, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-propenamide
  • 3-(1-Pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butynamide
  • 3-(1-Pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butanamide

Uniqueness

Compared to similar compounds, 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butenamide moiety, in particular, allows for unique interactions with biological targets, distinguishing it from its analogs.

Properties

IUPAC Name

(Z)-3-pyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O/c1-11(20-7-2-3-8-20)9-14(21)19-13-6-4-5-12(10-13)15(16,17)18/h4-6,9-10H,2-3,7-8H2,1H3,(H,19,21)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOUAPQUYHEVQL-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC(=C1)C(F)(F)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)NC1=CC=CC(=C1)C(F)(F)F)/N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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